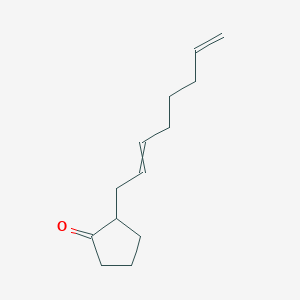
2-(Octa-2,7-dien-1-YL)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an octadienyl group. This compound is of interest due to its unique structure, which combines a cyclopentanone moiety with a conjugated diene system. Such structures are often found in natural products and synthetic intermediates, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one can be achieved through several methods:
Nazarov Cyclization: This method involves the cyclization of divinyl ketones under acidic conditions to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Saegusa–Ito Oxidation: This method involves the oxidation of cyclopentanones to cyclopentenones using palladium(II) acetate and benzoquinone.
Ring-Closing Metathesis: This method involves the formation of cyclopentenones from dienes using a ruthenium-based catalyst.
Pauson–Khand Reaction: This method involves the reaction of alkenes, alkynes, and carbon monoxide in the presence of a cobalt catalyst to form cyclopentenones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Conjugate Addition: The conjugated diene system allows for Michael addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Conjugate Addition: Reagents such as organocuprates and enolates are commonly used.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include alcohols.
Substitution: Products include substituted cyclopentanones.
Conjugate Addition: Products include 1,4-addition products.
Wissenschaftliche Forschungsanwendungen
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, while the cyclopentanone moiety can undergo nucleophilic attack. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a similar cyclopentanone ring but lacks the octadienyl group.
Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.
Cycloheptenone: Contains a seven-membered ring instead of a five-membered ring.
Uniqueness
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
76453-20-8 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-octa-2,7-dienylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h2,6-7,12H,1,3-5,8-11H2 |
InChI-Schlüssel |
XURPBXFRQHRKIP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC=CCC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


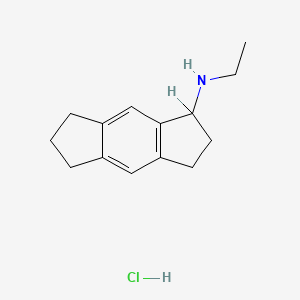

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
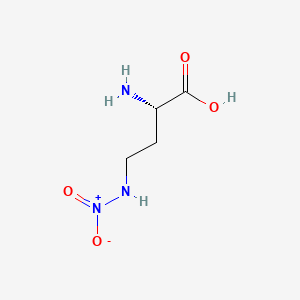
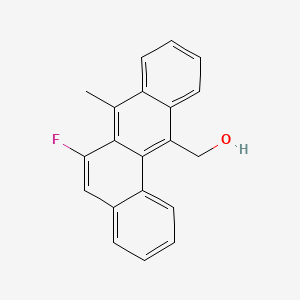
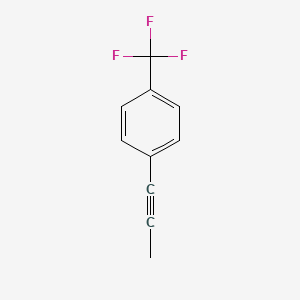


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
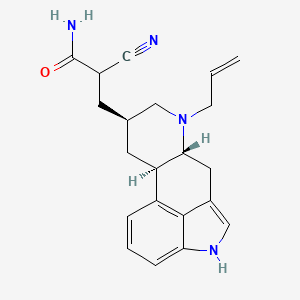
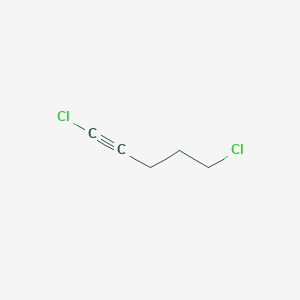
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
